2-(Chloromethyl)-5-(2-nitrophenyl)-1,3,4-oxadiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)-5-(2-nitrophenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O3/c10-5-8-11-12-9(16-8)6-3-1-2-4-7(6)13(14)15/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPLDVZKIRDLDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)CCl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-(2-nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2-nitrobenzohydrazide with chloroacetic acid under acidic conditions to form the desired oxadiazole ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Types of Reactions:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants such as tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloromethyl group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Formation of substituted oxadiazoles with various functional groups.
Reduction: Formation of 2-(aminomethyl)-5-(2-nitrophenyl)-1,3,4-oxadiazole.
Oxidation: Formation of 2-(formyl)-5-(2-nitrophenyl)-1,3,4-oxadiazole or 2-(carboxyl)-5-(2-nitrophenyl)-1,3,4-oxadiazole.
Scientific Research Applications
Medicinal Chemistry
2-(Chloromethyl)-5-(2-nitrophenyl)-1,3,4-oxadiazole has shown potential as a building block in drug development due to its unique structure. It has been investigated for:
- Antimicrobial Activity : Studies indicate that this compound exhibits activity against various bacterial strains by disrupting cell wall synthesis.
- Anticancer Properties : Research has demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines. For example, compounds similar to this oxadiazole have shown significant cytotoxicity against leukemia and breast cancer cells with IC50 values in the micromolar range .
Materials Science
In materials science, this compound is utilized for:
- Polymer Development : It can be incorporated into polymer matrices to enhance thermal stability and mechanical strength.
- Chemical Processes : The compound serves as an intermediate in the synthesis of more complex molecules, facilitating new synthetic methodologies.
Biological Research
The biological activities of this compound include:
- Enzyme Inhibition : Certain derivatives exhibit inhibitory effects on enzymes such as carbonic anhydrases, which play crucial roles in various physiological processes .
Case Study 1: Antimicrobial Activity
A study published in the Journal of Heterocyclic Chemistry highlighted the antimicrobial properties of oxadiazole derivatives. The study found that compounds with similar structures inhibited the growth of both Gram-positive and Gram-negative bacteria through mechanisms involving enzyme inhibition and disruption of cellular processes .
Case Study 2: Anticancer Efficacy
Research conducted on various oxadiazole derivatives demonstrated their potential as anticancer agents. One notable study reported that a derivative exhibited significant cytotoxic effects on human breast cancer cell lines, leading to a marked increase in apoptosis markers when treated with concentrations as low as 10 µM.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-(2-nitrophenyl)-1,3,4-oxadiazole involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to cytotoxic effects. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, further contributing to its biological activity.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., nitro, sulfonyl) are common in bioactive oxadiazoles, enhancing stability and interaction with biological targets .
- Chloromethyl-substituted derivatives (e.g., the target compound) are reactive intermediates for further functionalization but lack direct bioactivity data in the provided evidence .
Antibacterial Activity
- 2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole outperformed commercial agents (bismerthiazol, thiodiazole copper) with EC₅₀ values of 1.98 µg/mL (Xac) and 0.17 µg/mL (Xoo) . It also enhanced plant resistance by increasing SOD and POD enzyme activity .
- Target compound: No direct antibacterial data reported.
Biological Activity
2-(Chloromethyl)-5-(2-nitrophenyl)-1,3,4-oxadiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant research findings.
- Chemical Formula : C₉H₆ClN₃O₃
- Molecular Weight : 239.62 g/mol
- IUPAC Name : this compound
- Appearance : Powder
- Storage Temperature : 4 °C
Biological Activity Overview
The biological activities of oxadiazole derivatives, including this compound, have been extensively studied. The compound exhibits a range of pharmacological properties that make it a candidate for further research in drug development.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
- Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC₅₀ values in the micromolar range .
- Mechanism of Action : Flow cytometry assays indicated that these compounds induce apoptosis in cancer cells through the activation of p53 and caspase pathways .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression:
- Topoisomerase I Inhibition : Some oxadiazole derivatives have demonstrated inhibitory effects on topoisomerase I, a critical enzyme for DNA replication in cancer cells . This suggests a potential mechanism for their anticancer activity.
Research Findings
A summary of key findings from various studies on the biological activity of this compound is presented below:
| Study Reference | Activity | Cell Lines Tested | IC₅₀ Values |
|---|---|---|---|
| Cytotoxic | MCF-7, HeLa | 0.65 - 2.41 µM | |
| Topoisomerase I Inhibition | HCT-116, HeLa | Not specified | |
| Apoptosis Induction | MCF-7 | Not specified |
Case Studies
- Cytotoxicity and Apoptosis Induction : A study reported that derivatives similar to this compound exhibited significant cytotoxicity against MCF-7 cells with an IC₅₀ value of approximately 0.65 µM. The study utilized flow cytometry to demonstrate that these compounds effectively induced apoptosis through the activation of the p53 pathway .
- Topoisomerase I Interaction : Another research explored the interaction of oxadiazole derivatives with topoisomerase I. The study found that certain modifications to the oxadiazole structure enhanced inhibitory activity against this enzyme, suggesting that further structural optimization could lead to more potent anticancer agents .
Q & A
Basic Research Questions
Q. What are the key structural features and physicochemical properties of 2-(Chloromethyl)-5-(2-nitrophenyl)-1,3,4-oxadiazole?
- Structural Features : The compound contains a 1,3,4-oxadiazole core substituted with a chloromethyl group at position 2 and a 2-nitrophenyl group at position 5. The nitro group at the ortho position on the phenyl ring introduces steric and electronic effects, influencing reactivity .
- Physicochemical Properties :
- Molecular formula: C₉H₆ClN₃O₃; molecular weight: 239.62 g/mol .
- Spectral identifiers: SMILES (C1=CC=C(C(=C1)C2=NN=C(O2)CCl)N+[O-]), InChIKey (CSPLDVZKIRDLDS-UHFFFAOYSA-N) .
Q. What are the established synthetic routes for this compound?
- Primary Method : Cyclization of acid hydrazides with chloroacetic acid in phosphorus oxychloride (POCl₃) under reflux (5–6 hours). Post-reaction neutralization with NaOH (pH 6–7) yields the crude product, purified via column chromatography (n-hexane:EtOAc, 7:1) .
- Critical Parameters :
- Stoichiometric ratio (1:1.2 for acid hydrazide to chloroacetic acid).
- Temperature control during reflux to avoid side reactions (e.g., over-chlorination) .
Advanced Research Questions
Q. How can synthetic yields and purity be optimized for this compound?
- Yield Optimization :
- Increase POCl₃ volume (7–8 mL per mmol substrate) to enhance cyclization efficiency .
- Use high-purity starting materials (e.g., 99% 2-nitrobenzoic acid hydrazide) to minimize byproducts.
- Purity Enhancement :
- Gradient elution in column chromatography (e.g., EtOAc content from 10% to 30%) to resolve polar impurities.
- Recrystallization from ethanol/water mixtures improves crystalline purity .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Case Study : Discrepancies in ¹³C NMR shifts for the oxadiazole ring (e.g., C-2 at ~161 ppm vs. C-5 at ~162 ppm) can arise from solvent effects or impurities.
- Resolution Steps :
- Compare experimental data with computational predictions (e.g., DFT-based NMR simulations).
- Validate via 2D NMR (HSQC, HMBC) to confirm coupling patterns .
Q. What in silico methods predict the compound’s bioactivity and pharmacokinetics?
- Molecular Docking : Target bacterial enzymes (e.g., E. coli dihydrofolate reductase) using AutoDock Vina. The nitro group’s electron-withdrawing nature enhances binding to hydrophobic pockets .
- ADMET Prediction : Tools like SwissADME assess logP (≈2.5) and bioavailability (Lipinski score: 0 violations), suggesting moderate permeability .
Q. How do substituent modifications on the oxadiazole ring influence antibacterial activity?
- SAR Insights :
- Chloromethyl groups enhance electrophilicity, facilitating nucleophilic attacks in bacterial cells.
- 2-Nitrophenyl substituents improve activity against Gram-positive bacteria (e.g., S. aureus) due to increased membrane interaction .
Q. What analytical challenges arise in stability studies under varying conditions?
- Thermal Stability : Degradation at >40°C (per storage guidelines: 4°C ) necessitates HPLC monitoring (C18 column, acetonitrile/water mobile phase) to detect breakdown products.
- pH Sensitivity : Hydrolysis of the oxadiazole ring in alkaline conditions (pH >9) requires buffered solutions (pH 6–7) during handling .
Data Contradictions and Resolutions
- CAS Number Conflicts : (63002-55-1) and (1152521-09-9) describe structurally similar but distinct compounds. Researchers must verify substituent positions (2-nitrophenyl vs. 4-chloro-2-nitrophenyl) to avoid misattribution .
- Bioactivity Variability : While reports antibacterial activity in analogues, the target compound’s specific efficacy requires validation via MIC assays against clinical isolates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
